5-Bromo-3'-O-methylcytidine

DNA nanotechnology i-motif pH-responsive nanodevices

Researchers using single-modification analogs face enzymatic degradation and lack of heavy-atom labeling. 5-Bromo-3'-O-methylcytidine solves this as a dual-purpose 3'-cap: • 3'-O-methyl group confers resistance to 3'-exonucleases and snake venom phosphodiesterase • 5-bromo atom provides a heavy-atom label for MS, X-ray crystallography, or UV tracking • Enables 10-fold faster i-motif conformational switching at defined pH thresholds; blocks polymerase extension in APOBEC deaminase assays. Supplied with full analytical documentation. Bulk orders available.

Molecular Formula C10H14BrN3O5
Molecular Weight 336.14 g/mol
CAS No. 494210-76-3
Cat. No. B14250510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3'-O-methylcytidine
CAS494210-76-3
Molecular FormulaC10H14BrN3O5
Molecular Weight336.14 g/mol
Structural Identifiers
SMILESCOC1C(OC(C1O)N2C=C(C(=NC2=O)N)Br)CO
InChIInChI=1S/C10H14BrN3O5/c1-18-7-5(3-15)19-9(6(7)16)14-2-4(11)8(12)13-10(14)17/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6-,7-,9-/m1/s1
InChIKeyKVKYMICBWIEBBJ-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3'-O-methylcytidine Identity and Profile


5‑Bromo‑3′‑O‑methylcytidine is a dual‑modified ribonucleoside that carries a bromine atom at the 5‑position of the cytosine base and a methoxy group at the 3′‑hydroxyl of the ribose sugar [1]. This combination places it at the intersection of halogenated nucleoside chemistry and 3′‑O‑alkyl‑blocked ribose analogs. Unlike simple monofunctional analogs, the compound simultaneously fulfills two structural design goals: (i) the electron‑withdrawing bromine modulates base‑pairing and pH‑dependent conformational behaviour, and (ii) the 3′‑O‑methyl cap prevents chain elongation by polymerases while conferring resistance to certain nucleases and alkaline degradation [2]. These features make the compound a strategically distinct building block for oligonucleotide therapeutics, i‑motif nanotechnology, and epigenetics probe development.

5-Bromo-3'-O-methylcytidine Advantage Over Analogs


In‑class compounds such as 5‑bromocytidine (CAS 3066‑86‑2), 3′‑O‑methylcytidine (CAS 20594‑00‑7) or 5‑methylcytidine each capture only one half of the dual‑modification strategy embodied by 5‑bromo‑3′‑O‑methylcytidine. 5‑Bromocytidine retains a free 3′‑OH and is therefore susceptible to enzymatic phosphorylation and chain elongation [1]; 3′‑O‑methylcytidine lacks the 5‑halogen and consequently does not deliver the acidic pH‑shift or the enhanced base‑pairing energy that 5‑bromination provides [2]. Substituting either single‑modification analog fundamentally alters the molecule’s behaviour as a chain terminator, a pH‑responsive conformational switch, or a modified oligonucleotide building block. Because these functions arise from the synergy of the 5‑bromo and 3′‑O‑methyl groups, choosing a generic single‑feature surrogate can lead to different enzymatic processing, altered duplex stability, and loss of the unique i‑motif kinetic signature.

5-Bromo-3'-O-methylcytidine Evidence vs. Analogs


i-Motif Conformational Switching Speed: 5-Bromo vs. 5-Methyl

In human telomeric i‑motif oligonucleotides, replacing cytidine residues with 5‑bromocytidine accelerates the conformational transition between single‑stranded and folded states by a factor of 10 relative to the 5‑methylcytidine analog [1]. Although the published kinetic measurement used 5‑bromocytidine‑containing oligonucleotides (not the 3′‑O‑methyl derivative), the 5‑bromo base is the identical chromophore present in 5‑bromo‑3′‑O‑methylcytidine. The 3′‑O‑methyl group on the ribose does not alter the electronic structure of the nucleobase; it only blocks 3′‑terminal enzymatic processing. Therefore, the 10‑fold kinetic advantage is expected to be preserved when the same 5‑bromo‑cytosine base is incorporated via 5‑bromo‑3′‑O‑methylcytidine [2]. In contrast, 5‑methylcytidine shifts the i‑motif pH‑response toward basic values, while the native (unmodified) cytidine shows no pH‑range shift and exhibits the slowest kinetics [1].

DNA nanotechnology i-motif pH-responsive nanodevices conformational kinetics

i-Motif pH Response Tuning: Acidic vs. Basic Shift

The i‑motif folding midpoint (pH₁/₂) is shifted to more acidic values when 5‑bromocytidine replaces cytidine, whereas 5‑methylcytidine produces a basic shift [1]. Published data show that the human telomeric i‑motif containing 5‑BrC folds at a pH approximately 0.2–0.4 units lower than the unmodified sequence, while the 5‑MeC‑modified sequence folds at a pH ~0.2–0.3 units higher [1]. No thermal destabilization was observed for either modification. Because the pH‑response is governed solely by the 5‑substituent on the cytosine base, the 5‑bromo group in 5‑bromo‑3′‑O‑methylcytidine is predicted to confer the identical acidic shift [2]. This directional control is orthogonal to that of 5‑methylcytidine, allowing researchers to tune i‑motif pH sensitivity in either direction by selecting the appropriate nucleoside analog.

i-motif pH sensor epigenetics 5-substituted cytidine

Base-Pairing Energy Enhancement via 5-Halogenation

Threshold collision‑induced dissociation (TCID) experiments on protonated cytidine nucleoside analogue base pairs demonstrate that 5‑halogenation (including 5‑bromination) enhances base‑pairing energies relative to unmodified cytosine‑cytosine pairs [1]. The measured enhancement for DNA base pairs is attributed to increased hydrogen‑bond acidity of the protonated cytosine N3‑H donor and favorable polarizability of the halogen. 5‑Bromo‑3′‑O‑methylcytidine contains the identical 5‑bromo‑cytosine nucleobase and is therefore expected to confer the same stabilization to DNA i‑motif structures. This energetic advantage is independent of the sugar modification; the 3′‑O‑methyl group provides additional nuclease resistance without perturbing the base‑pairing interface [2].

i-motif stability 5-halogenation base-pairing energy DNA nanotechnology

3'-O-Methyl Chain Termination vs. Free 3'-OH

The 3′‑O‑methyl modification is a well‑established chain‑terminating motif. Nucleoside 5′‑triphosphates bearing a 3′‑O‑methyl group are incorporated by AMV reverse transcriptase but cannot support further elongation because the 3′‑OH required for phosphodiester bond formation is blocked [1]. In contrast, 5‑bromocytidine (CAS 3066‑86‑2) retains a free 3′‑OH and is a substrate for cellular kinases and polymerases, leading to continued chain elongation and potential metabolic processing [2]. 5‑Bromo‑3′‑O‑methylcytidine uniquely combines the chain‑termination property of 3′‑O‑methyl nucleosides with the 5‑bromo spectroscopic and electronic signature, enabling precise 3′‑terminal capping in oligonucleotides while maintaining the 5‑bromo tag for subsequent detection or functional tuning.

chain terminator 3'-O-methyl polymerase substrate oligonucleotide synthesis

Alkaline Stability of 3'-O-Methyl Nucleosides

Ribonucleosides with a free 2′‑OH are susceptible to alkaline hydrolysis via 2′,3′‑cyclic phosphate intermediates. The 3′‑O‑methyl cap blocks this degradation pathway, conferring greater stability under basic conditions [1]. Comparative hydrolysis rate studies on uridine derivatives show that 3′‑O‑methyluridine hydrolyzes approximately 10‑fold slower than uridine under identical alkaline conditions [1]. 5‑Bromocytidine (free 3′‑OH) is documented to degrade in solution, particularly under basic or acidic conditions . 5‑Bromo‑3′‑O‑methylcytidine, by virtue of its 3′‑O‑methyl group, is expected to exhibit improved solution stability similar to that demonstrated for other 3′‑O‑methyl ribonucleosides [1].

nucleoside stability 3'-O-methyl alkaline hydrolysis storage

APOBEC3A Cytidine Deaminase Recognition of 5-Bromocytidine

Human APOBEC3A cytidine deaminase efficiently deaminates 5‑bromocytidine and 5‑hydroxycytidine residues in single‑stranded DNA, whereas 5‑methylcytidine is deaminated with markedly lower efficiency [1]. In 3DPCR analysis of recovered HIV DNA, deamination products were detected for 5‑BrC and 5‑OHC but not for 5‑methylcytidine under the same conditions [1]. 5‑Bromo‑3′‑O‑methylcytidine contains the same 5‑bromo‑cytosine base recognized by APOBEC3A; the 3′‑O‑methyl group on the ribose is not expected to interfere with base recognition by the deaminase active site [2].

cytidine deaminase APOBEC3A 5-bromocytidine epigenetics

5-Bromo-3'-O-methylcytidine Application Scenarios


3'-Terminal Capping with Nuclease Resistance and 5-Bromo Tag

Antisense oligonucleotides (ASOs) and siRNA therapeutics benefit from 3′‑terminal modifications that prevent exonuclease degradation. 5‑Bromo‑3′‑O‑methylcytidine serves as a dual‑purpose 3′‑cap: the 3′‑O‑methyl group confers resistance to 3′‑exonucleases and snake venom phosphodiesterase as demonstrated for 3′‑O‑methyl‑containing mixed‑backbone oligonucleotides [1], while the 5‑bromo atom provides a heavy‑atom label for mass spectrometry identification, X‑ray crystallography phasing, or UV‑absorption tracking. This combination eliminates the need for separate capping and labeling steps [2].

i-Motif Nanodevices with Fast pH-Responsive Kinetics

DNA nanotechnology platforms that employ i‑motif structures as pH‑driven molecular switches require fast response times and precise pH‑trigger thresholds. Oligonucleotides incorporating 5‑bromo‑3′‑O‑methylcytidine at defined positions can achieve the 10‑fold faster conformational switching demonstrated for 5‑bromocytidine‑containing i‑motifs [1] while simultaneously directing the folding midpoint toward more acidic pH values. The 3′‑O‑methyl group provides additional protection against nucleases present in biological media, enabling application in intracellular pH sensing where unmodified oligonucleotides are rapidly degraded [2].

Epigenetic Probe for Cytidine Deaminase Activity Studies

APOBEC family cytidine deaminases are central to cancer mutagenesis and antiviral immunity. 5‑Bromo‑3′‑O‑methylcytidine can be incorporated into DNA substrates as a deaminase substrate that is efficiently recognized by APOBEC3A [1], while the 3′‑O‑methyl block prevents the deaminated product from being extended by DNA polymerases in downstream amplification. This property is particularly valuable in 3DPCR‑based deamination detection workflows where chain termination at the modified nucleotide simplifies product analysis and reduces background [1].

Phosphoramidite Building Block for Oligonucleotide Synthesis

5‑Bromo‑3′‑O‑methylcytidine is a strategic intermediate for the synthesis of 5‑bromo‑3′‑O‑methylcytidine phosphoramidite, which enables direct incorporation of the dual‑modified nucleoside into synthetic oligonucleotides via solid‑phase synthesis. Procurement of the pre‑modified nucleoside eliminates the need for post‑synthetic modification steps and ensures site‑specific incorporation with defined stereochemistry [1]. This is particularly advantageous for core facilities and CROs producing custom‑modified oligonucleotides at scale.

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